
Sitostane-3beta,5alpha,6beta-triol; Sitostanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Sitostanetriol, being a steroid with multiple hydroxyl groups, can undergo various chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sitostanetriol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and for the synthesis of other steroid derivatives.
Biology: Sitostanetriol is studied for its biological activities, including potential cytotoxic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where steroids play a role.
Industry: It may be used in the development of new pharmaceuticals and as a biochemical tool in various industrial processes.
Mechanism of Action
The exact mechanism of action of Sitostanetriol is not well-documented. as a steroid, it is likely to interact with steroid receptors and influence various cellular pathways. Steroids typically exert their effects by binding to specific receptors, leading to changes in gene expression and modulation of cellular functions. The molecular targets and pathways involved would depend on the specific biological context in which Sitostanetriol is studied.
Comparison with Similar Compounds
Sitostanetriol is similar to other steroids with hydroxyl groups at specific positions. Some similar compounds include:
Stigmastane-3beta,5alpha,6beta-triol: Another 3beta-hydroxy steroid with similar structural features.
5alpha,6beta-dihydroxysitosterol: A compound with hydroxyl groups at positions 5 and 6. What sets Sitostanetriol apart is its specific stereochemistry and the presence of hydroxyl groups at positions 3, 5, and 6, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H52O3 |
|---|---|
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(5R,10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27-,28-,29+/m1/s1 |
InChI Key |
VGSSUFQMXBFFTM-XZDGJWCOSA-N |
Isomeric SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


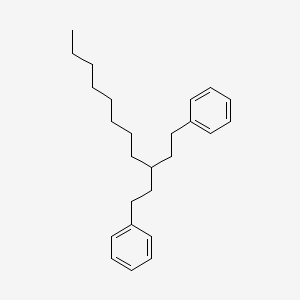
![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
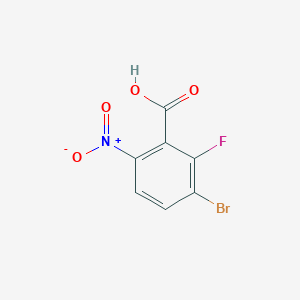

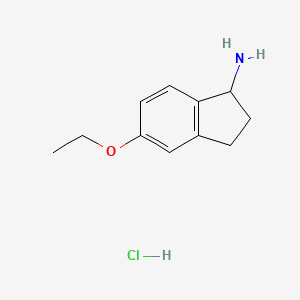


![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)
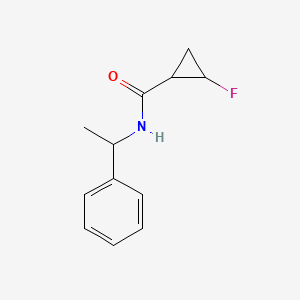
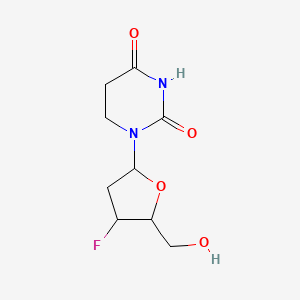
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
